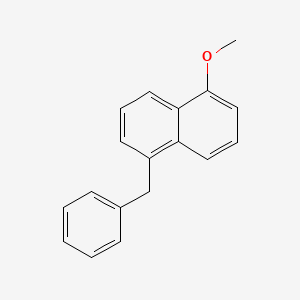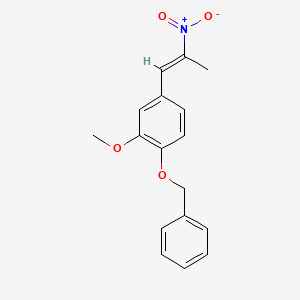![molecular formula C21H27NO5 B1644076 (1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B1644076.png)
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one is an organic compound with the chemical formula C21H27NO5. It is a pale yellow crystalline solid with a peculiar odor. This compound is a ketamine compound with strong oxidizing properties and is mainly used as an oxidant in organic synthesis .
Méthodes De Préparation
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one can be synthesized through the oxidation of a ketoamine compound, such as 2-aminophenyl ketone. Common oxidizing agents used in this process include hydrogen peroxide and benzoyl peroxide . Industrial production methods typically involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one undergoes various types of chemical reactions, including:
Oxidation: this compound can oxidize compounds such as alcohols, ethers, aldehydes, and amines.
Reduction: Although less common, this compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include hydrogen peroxide, benzoyl peroxide, and other oxidizing agents. Major products formed from these reactions depend on the specific substrates and reaction conditions used.
Applications De Recherche Scientifique
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one has a wide range of scientific research applications, including:
Biology: this compound’s oxidizing properties make it useful in biological studies, particularly in the oxidation of biomolecules.
Medicine: Research is ongoing to explore this compound’s potential therapeutic applications, including its use as an oxidizing agent in drug development.
Mécanisme D'action
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one exerts its effects through its strong oxidizing properties. It can oxidize various substrates by transferring oxygen atoms to them, leading to the formation of oxidized products. The molecular targets and pathways involved in this compound’s action depend on the specific substrates and reaction conditions used.
Comparaison Avec Des Composés Similaires
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one can be compared with other similar compounds, such as:
Hydrogen Peroxide: A common oxidizing agent used in various chemical reactions.
Benzoyl Peroxide: Another oxidizing agent with similar applications in organic synthesis.
Potassium Permanganate: A strong oxidizing agent used in both laboratory and industrial settings.
This compound’s uniqueness lies in its selective oxidation properties, making it particularly suitable for specific applications in organic synthesis .
Propriétés
Formule moléculaire |
C21H27NO5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m1/s1 |
Clé InChI |
YRYHFXJRUQQCBR-YMTYPPQLSA-N |
SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
SMILES isomérique |
CN1CC[C@]23CC(=O)C(=C([C@@H]2[C@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
SMILES canonique |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,9,15,26-Tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene](/img/structure/B1644006.png)



![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)

![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)





